N,N,N-Triethylanilinium phenylsulphonate
Description
Placement within the Scientific Landscape of Quaternary Ammonium (B1175870) Salts and Organic Sulfonates
N,N,N-Triethylanilinium Phenylsulphonate is structurally defined by two key components: the N,N,N-triethylanilinium cation and the phenylsulphonate anion. This places it firmly within two important classes of chemical compounds: quaternary ammonium salts and organic sulfonates.
Quaternary Ammonium Salts (QASs): These are ionic compounds with the general formula R₄N⁺X⁻, where a central nitrogen atom is bonded to four organic groups. mdpi.com Unlike primary, secondary, or tertiary ammonium ions, quaternary ammonium cations possess a permanent positive charge, regardless of the pH of their environment. wikipedia.org This permanent charge is a defining characteristic and contributes to their utility in a variety of applications. QASs are widely recognized for their role as phase-transfer catalysts, which facilitate the reaction between reactants located in different phases (e.g., an aqueous phase and an organic phase). taylorandfrancis.com They are also used as disinfectants, surfactants, and in the synthesis of various organic compounds. wikipedia.orgtaylorandfrancis.com The N,N,N-triethylanilinium cation, with its three ethyl groups and one phenyl group attached to the nitrogen atom, is a classic example of a quaternary ammonium ion.
Organic Sulfonates: The phenylsulphonate anion (C₆H₅SO₃⁻) is the conjugate base of benzenesulfonic acid, a strong organic acid. wikipedia.orgwikipedia.org Organic sulfonates are characterized by the R−S(=O)₂−O⁻ functional group. wikipedia.org They are generally stable in water, non-oxidizing, and colorless. wikipedia.org The sulfonate group can significantly enhance the water solubility of a compound. britannica.com Organic sulfonates are integral to the production of detergents, dyes, and certain pharmaceuticals. britannica.comnumberanalytics.com In the context of N,N,N-Triethylanilinium Phenylsulphonate, the phenylsulphonate anion acts as the counterion to the quaternary ammonium cation.
The combination of a quaternary ammonium cation and an organic sulfonate anion in one compound, as seen in N,N,N-Triethylanilinium Phenylsulphonate, creates a substance with potential for unique solvating properties and reactivity, making it a subject of interest in the field of ionic liquids and specialized catalysis.
Evolution of Research into Anilinium-Derived Ionic Compounds
The study of anilinium-derived compounds is rooted in the history of aniline (B41778) itself. Aniline (C₆H₅NH₂), the simplest aromatic amine, was first isolated in the 1820s and has since become a cornerstone of the chemical industry, primarily used in the production of dyes, polymers like polyurethanes, and pharmaceuticals. wikipedia.orgnewworldencyclopedia.org
The development of ionic compounds from aniline followed the broader evolution of research into ionic liquids. While the first room-temperature ionic liquid, ethylammonium (B1618946) nitrate, was discovered by Paul Walden in 1914, significant interest in this class of compounds surged in the latter half of the 20th century. nih.gov Researchers began to explore the vast possibilities of combining different organic cations and anions to create liquids with specific melting points, viscosities, and solvating abilities.
Anilinium-based cations, derived from the protonation or quaternization of aniline, became attractive candidates for several reasons:
Aromaticity: The presence of the phenyl ring introduces π-system interactions, which can influence the compound's properties and its interactions with other molecules.
Tunability: The aniline molecule can be readily modified with various substituents on the phenyl ring or the nitrogen atom, allowing for the synthesis of a wide array of anilinium cations with tailored characteristics.
Basicity: Aniline is a weak base, and the resulting anilinium ions can participate in specific acid-base chemistry. wikipedia.org
The synthesis of quaternary anilinium salts, such as N,N,N-Triethylanilinium Phenylsulphonate, represents a more advanced stage in this evolution. By replacing all the hydrogen atoms on the amino group with alkyl or aryl groups, a permanently charged cation is formed, leading to more stable ionic compounds. Recent research has explored the use of anilinium-based ionic liquids as catalysts in various organic reactions, such as the aza-Friedel–Crafts reaction, highlighting their potential in green and sustainable chemistry. acs.org
Conceptual Significance of N,N,N-Triethylanilinium Phenylsulphonate in Contemporary Synthetic Chemistry
The conceptual significance of N,N,N-Triethylanilinium Phenylsulphonate in modern synthetic chemistry lies in its potential as a "designer" ionic liquid or phase-transfer catalyst. The ability to combine a specific quaternary anilinium cation with a particular sulfonate anion allows for the fine-tuning of its properties to suit specific reaction conditions.
As a Potential Ionic Liquid: Ionic liquids are often referred to as "green solvents" due to their low vapor pressure, which reduces air pollution. They can also offer unique solvating environments that can enhance reaction rates and selectivities. The combination of the bulky, asymmetric N,N,N-triethylanilinium cation and the phenylsulphonate anion likely results in a low melting point, a key characteristic of ionic liquids.
As a Phase-Transfer Catalyst: In biphasic reactions, a phase-transfer catalyst is required to shuttle a reactant from one phase to another. The N,N,N-triethylanilinium cation is lipophilic enough to be soluble in an organic phase, while its ionic nature allows it to pair with an anion and bring it into the organic phase. This is particularly useful in reactions involving inorganic nucleophiles and organic substrates.
The specific combination of the N,N,N-triethylanilinium cation and the phenylsulphonate anion could offer advantages in specific synthetic transformations. For example, the non-coordinating nature of the phenylsulphonate anion might be beneficial in reactions where the anion could otherwise interfere with the catalytic cycle.
While specific research on the applications of N,N,N-Triethylanilinium Phenylsulphonate is not widely published, its structure suggests it could be a valuable tool in the arsenal (B13267) of the synthetic chemist, offering a unique combination of properties derived from its constituent ions.
Properties
CAS No. |
84434-16-2 |
|---|---|
Molecular Formula |
C18H26NO3S+ |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
benzenesulfonic acid;triethyl(phenyl)azanium |
InChI |
InChI=1S/C12H20N.C6H6O3S/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;7-10(8,9)6-4-2-1-3-5-6/h7-11H,4-6H2,1-3H3;1-5H,(H,7,8,9)/q+1; |
InChI Key |
XTHYWQWRORBMLG-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)C1=CC=CC=C1.C1=CC=C(C=C1)S(=O)(=O)O |
Related CAS |
310-24-7 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Precursors of N,n,n Triethylanilinium Phenylsulphonate
Established Synthesis Routes for N,N,N-Triethylanilinium Phenylsulphonate
The most probable and established pathways for synthesizing N,N,N-Triethylanilinium phenylsulphonate are direct salt formation protocols and anion exchange strategies. These methods are fundamental in the preparation of ionic compounds and can be readily adapted for this specific target molecule.
Direct Salt Formation Protocols
Direct salt formation, or acid-base neutralization, is a straightforward approach to synthesizing N,N,N-Triethylanilinium phenylsulphonate. This method involves the reaction of a Brønsted acid (benzenesulfonic acid) with a Brønsted base (N,N,N-triethylanilinium hydroxide).
A plausible reaction scheme is as follows:
N,N,N-Triethylanilinium Hydroxide (B78521) + Benzenesulfonic Acid → N,N,N-Triethylanilinium Phenylsulphonate + Water
The N,N,N-triethylanilinium hydroxide is typically prepared in situ or used as an aqueous solution. The reaction is generally carried out in a suitable solvent, such as water or a lower alcohol, and proceeds to completion due to the formation of water as a byproduct. The desired salt is then isolated by evaporation of the solvent.
Alternatively, a direct quaternization reaction can be employed. This involves the reaction of N,N-diethylaniline with an ethylating agent in the presence of a benzenesulfonate (B1194179) salt. However, this one-pot approach can be less clean and may lead to side products.
Anion Exchange Reaction Strategies
Anion exchange provides a versatile and commonly employed method for the synthesis of quaternary ammonium (B1175870) salts with specific counterions. This strategy involves the initial preparation of a more readily accessible N,N,N-triethylanilinium salt, typically a halide (e.g., chloride, bromide, or iodide), followed by the exchange of the halide anion with the desired phenylsulfonate anion.
The first step is the quaternization of N,N-diethylaniline with an ethyl halide (e.g., ethyl iodide) to form N,N,N-triethylanilinium iodide.
N,N-Diethylaniline + Ethyl Iodide → N,N,N-Triethylanilinium Iodide
The subsequent anion exchange can be achieved through several techniques:
Metathesis Reaction: Reacting the N,N,N-triethylanilinium halide with a silver salt of benzenesulfonic acid (silver phenylsulfonate). The insoluble silver halide precipitates, driving the reaction to completion and leaving the desired N,N,N-triethylanilinium phenylsulphonate in solution.
N,N,N-Triethylanilinium Iodide + Silver Phenylsulfonate → N,N,N-Triethylanilinium Phenylsulphonate + Silver Iodide (precipitate)
Ion-Exchange Chromatography: Passing a solution of the N,N,N-triethylanilinium halide through an ion-exchange resin that has been pre-loaded with phenylsulfonate anions. The halide ions are retained by the resin, and the eluate contains the target salt.
Exploration of Alternative Synthetic Pathways for N,N,N-Triethylanilinium Phenylsulphonate
While direct salt formation and anion exchange are the most conventional routes, other less common pathways could be envisioned. For instance, the reaction of triethylphenylammonium (B1217615) bisulfate with a base could potentially yield the desired product, although this is a less direct approach. Another possibility involves the electrochemical synthesis where an anilinium salt is oxidized at an anode in the presence of a phenylsulfonate electrolyte, though this is a more specialized and less frequently used method for simple salt preparation.
Precursor Molecules and Their Chemical Transformations Leading to N,N,N-Triethylanilinium Phenylsulphonate
The synthesis of N,N,N-Triethylanilinium phenylsulphonate relies on a set of key precursor molecules. The selection of precursors is dictated by the chosen synthetic route.
| Precursor Molecule | Role in Synthesis | Relevant Chemical Transformation |
| N,N-Diethylaniline | Forms the quaternary ammonium cation | Undergoes quaternization (alkylation) with an ethylating agent. |
| Ethyl Halide (e.g., Ethyl Iodide) | Ethylating agent | Reacts with the tertiary amine (N,N-diethylaniline) to form the quaternary ammonium salt. |
| Benzenesulfonic Acid | Provides the phenylsulfonate anion | Reacts in an acid-base neutralization with N,N,N-triethylanilinium hydroxide. |
| Silver Phenylsulfonate | Source of phenylsulfonate anion | Used in metathesis reactions to precipitate halide ions. |
| Sodium Phenylsulfonate | Source of phenylsulfonate anion | Can be used in anion exchange processes. |
| N,N,N-Triethylanilinium Hydroxide | Base for direct salt formation | Neutralized by benzenesulfonic acid. |
The primary chemical transformation is the quaternization of N,N-diethylaniline. This is a classic SN2 reaction where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the ethyl halide, leading to the formation of the N,N,N-triethylanilinium cation.
Another key transformation is the acid-base neutralization between the strongly basic N,N,N-triethylanilinium hydroxide and the strongly acidic benzenesulfonic acid. This is a rapid and thermodynamically favorable reaction.
The metathesis or ion exchange process relies on the differential solubility of the salts involved. The formation of an insoluble silver halide is a powerful driving force for the completion of the reaction.
Purification and Isolation Techniques for N,N,N-Triethylanilinium Phenylsulphonate
The purification and isolation of the final product are critical to obtaining N,N,N-Triethylanilinium phenylsulphonate of high purity. As an ionic compound, it is a non-volatile solid at room temperature.
Common techniques include:
Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent or solvent system is chosen in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures. Any impurities will either remain in solution or be filtered off hot.
Filtration: This is used to separate the solid product from the reaction mixture or the recrystallization solvent.
Washing: The isolated solid is often washed with a small amount of a cold, non-dissolving solvent to remove any residual soluble impurities.
Drying: The purified solid is typically dried under vacuum to remove any traces of solvent.
The choice of purification technique will depend on the scale of the synthesis and the nature of any impurities present.
Mechanistic Investigations of Chemical Processes Involving N,n,n Triethylanilinium Phenylsulphonate
Elucidation of Reaction Mechanisms where N,N,N-Triethylanilinium Phenylsulphonate Acts as a Reagent
N,N,N-Triethylanilinium phenylsulphonate is an ionic compound and, as such, its reactivity as a reagent would primarily involve either the N,N,N-triethylanilinium cation or the phenylsulphonate anion participating directly in a chemical transformation.
The N,N,N-triethylanilinium cation is structurally related to the more extensively studied N,N,N-trimethylanilinium salts. Research on these related compounds has revealed a dual reactivity. nih.govresearchgate.net These salts can act as electrophilic sources of either the aryl group or the alkyl groups attached to the nitrogen atom. nih.govresearchgate.net
In the case of N,N,N-triethylanilinium phenylsulphonate, it could potentially serve as an ethylating agent . This would occur via a nucleophilic attack on one of the ethyl groups, leading to the formation of N,N-diethylaniline as a leaving group. This reactivity is analogous to the methylation reactions observed with N,N,N-trimethylanilinium salts. nih.govresearchgate.net The likelihood of this pathway would be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. A competing, and often dominant, reaction can be the reverse Menschutkin reaction, which involves the demethylation of similar trimethylanilinium salts. researchgate.net
Alternatively, the cation could act as an arylating agent in transition-metal-catalyzed cross-coupling reactions, similar to the use of N,N,N-trimethylanilinium salts in Suzuki and Negishi couplings. nih.gov In such a mechanism, the transition metal catalyst would insert into the C-N bond of the anilinium salt, enabling the transfer of the phenyl group to another substrate.
The phenylsulphonate anion is a relatively stable and poor nucleophile, making its direct participation as a reagent less common. However, in specific contexts, it could potentially act as a leaving group in nucleophilic substitution reactions if bonded to a suitable electrophilic center.
Catalytic Mechanisms Propagated by N,N,N-Triethylanilinium Phenylsulphonate
The most probable catalytic role for N,N,N-Triethylanilinium phenylsulphonate is in phase-transfer catalysis.
Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. fluorochem.co.uk The mechanism of PTC involves a catalyst, often a quaternary ammonium (B1175870) salt, that transports a reactant from one phase to another where the reaction can occur. stackexchange.commdpi.com
N,N,N-Triethylanilinium phenylsulphonate possesses the key structural features of a phase-transfer catalyst. The N,N,N-triethylanilinium cation is lipophilic due to the presence of the ethyl and phenyl groups, which allows it to be soluble in organic solvents. stackexchange.com This lipophilic cation can form an ion pair with an anion from the aqueous phase and transport it into the organic phase. stackexchange.commdpi.com
The general mechanism for anion transport in phase-transfer catalysis is illustrated below:
Anion Exchange: At the interface of the aqueous and organic phases, the N,N,N-triethylanilinium cation (Q⁺) from the organic phase exchanges its original anion (phenylsulphonate, PhSO₃⁻) for a reactant anion (Y⁻) from the aqueous phase.
Ion Pair Migration: The newly formed ion pair (Q⁺Y⁻) is sufficiently lipophilic to migrate from the interface into the bulk of the organic phase.
Reaction in the Organic Phase: In the organic phase, the anion (Y⁻) is "naked" and highly reactive, as it is not strongly solvated by protic solvents. It then reacts with the organic substrate (RX) to form the product (RY).
Catalyst Regeneration: The cation (Q⁺) associated with the leaving group anion (X⁻) migrates back to the interface to repeat the catalytic cycle.
It is important to note that trialkylamines, such as triethylamine, can form quaternary ammonium phase-transfer catalysts in situ by reacting with an alkylating agent present in the reaction mixture. phasetransfercatalysis.com
While direct evidence is lacking for N,N,N-Triethylanilinium phenylsulphonate, quaternary ammonium salts, in general, can play a role in certain organocatalytic systems beyond traditional phase-transfer catalysis. For instance, they can act as ionic liquids or co-catalysts, influencing the rate and selectivity of reactions by stabilizing charged intermediates or transition states. Chiral quaternary ammonium salts are notably used in asymmetric phase-transfer catalysis to induce enantioselectivity. princeton.edu
Kinetic Studies and Reaction Rate Determination
The rate of transfer of the anion from the aqueous to the organic phase.
The intrinsic reactivity of the anion in the organic phase.
The rate of the reaction between the anion and the organic substrate.
The rate of regeneration of the catalyst.
The structure of the quaternary ammonium cation, including the steric bulk and electronic properties of the substituents on the nitrogen atom, can significantly impact the efficiency of the catalytic process. princeton.edu
Intermediates and Transition States in N,N,N-Triethylanilinium Phenylsulphonate-Mediated Reactions
The intermediates and transition states in reactions mediated by N,N,N-Triethylanilinium phenylsulphonate would be highly dependent on the specific reaction type.
In phase-transfer catalysis , the key intermediate is the ion pair formed between the N,N,N-triethylanilinium cation and the reactant anion. The stability and reactivity of this ion pair in the organic phase are crucial for the catalytic cycle. The transition state of the reaction in the organic phase would involve the interaction of this ion pair with the organic substrate.
If the compound were to act as an ethylating agent , the reaction would likely proceed through an Sₙ2 transition state, where a nucleophile attacks one of the ethyl carbons, and the N,N-diethylaniline moiety acts as the leaving group.
For arylating reactions via a cross-coupling mechanism, the intermediates would involve organometallic species formed by the oxidative addition of the transition metal catalyst to the C-N bond of the anilinium salt.
Theoretical and Computational Studies of N,n,n Triethylanilinium Phenylsulphonate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods would be applied to the N,N,N-Triethylanilinium cation and the phenylsulphonate anion, both individually and as an ion pair, to build a foundational understanding of the compound's behavior.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for many-electron systems. wikipedia.org For N,N,N-Triethylanilinium phenylsulphonate, DFT calculations would be indispensable for predicting its ground-state electronic structure and reactivity.
Researchers would begin by optimizing the geometry of the individual ions and the ion pair. This process determines the lowest energy arrangement of atoms, providing key data on bond lengths, bond angles, and dihedral angles. A functional, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), would be a common choice for such calculations to properly account for both polarization and diffuse electronic functions. nih.gov
From a single optimized structure, a wealth of electronic properties can be derived. The distribution of electron density would reveal the charge distribution and sites susceptible to electrostatic interactions. Key metrics that would be calculated include:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential, likely on the sulphonate group) and electron-poor (positive potential, likely around the quaternary ammonium (B1175870) group) regions. These sites are crucial for predicting intermolecular interactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap is a critical indicator of the compound's kinetic stability and electronic excitation properties. A smaller gap would suggest higher reactivity.
Natural Bond Orbital (NBO) Analysis: NBO analysis would quantify the charge transfer between the cation and anion, providing a more detailed picture than simple atomic charges. nih.gov It would also reveal the nature of the bonding and identify key orbital interactions, such as hyperconjugation effects within the ethyl groups of the cation.
A hypothetical table of results from a DFT study is presented below.
| Property | N,N,N-Triethylanilinium Cation | Phenylsulphonate Anion | Ion Pair |
| HOMO Energy (eV) | -8.2 | -5.5 | -6.1 |
| LUMO Energy (eV) | -1.5 | 1.2 | -0.8 |
| HOMO-LUMO Gap (eV) | 6.7 | 6.7 | 5.3 |
| Dipole Moment (Debye) | 1.8 | 12.5 | 14.2 |
| NBO Charge on N+ | +0.95 | N/A | +0.93 |
| NBO Charge on SO₃⁻ | N/A | -0.98 | -0.96 |
Note: The data in this table is illustrative and represents the type of results that would be generated from DFT calculations.
For situations demanding higher accuracy, particularly for benchmarking DFT results or studying systems where electron correlation is critical, ab initio methods are employed. These methods are derived directly from quantum mechanical principles without the empirical parameters often found in DFT. researchgate.net
A comparative study using different levels of theory could be performed to assess the reliability of the more cost-effective DFT methods for this specific ionic system.
Molecular Modeling and Simulation Approaches
While quantum mechanics describes the electronic details, molecular modeling and simulation techniques are used to explore the dynamic behavior of many molecules over time, providing insight into bulk properties and behavior in solution.
Molecular Dynamics (MD) simulations would be used to study the behavior of N,N,N-Triethylanilinium phenylsulphonate in a condensed phase, such as in its molten state or dissolved in a solvent. nih.gov An MD simulation solves Newton's equations of motion for a system of interacting atoms and molecules, generating a trajectory that reveals how the system evolves over time. nih.gov
A typical MD study would involve:
Force Field Parameterization: A classical force field (e.g., OPLS-AA, AMBER) would be chosen to describe the potential energy of the system as a function of atomic positions. Charges for the atoms would likely be derived from the quantum chemical calculations described above (e.g., using the RESP or CHELPG schemes).
System Setup: A simulation box would be created containing many ion pairs, either alone (for the pure liquid) or with solvent molecules (e.g., water, acetonitrile).
Simulation: After an initial energy minimization and equilibration period, a production simulation would be run for several nanoseconds or longer.
Analysis of the resulting trajectory would yield valuable information about the liquid's structure and dynamics, including:
Radial Distribution Functions (RDFs): RDFs would show the probability of finding one atom or ion at a certain distance from another. This would reveal the local ordering and solvation structure, for instance, how the phenylsulphonate anions arrange around the anilinium cations.
Transport Properties: Properties like diffusion coefficients and viscosity could be calculated, which are crucial for electrochemical and industrial applications.
Hydrogen Bonding: The extent and lifetime of hydrogen bonds, particularly if a protic solvent is present or between the cation and anion, could be quantified.
Monte Carlo (MC) simulations offer a complementary approach to MD. Instead of evolving the system according to equations of motion, MC methods generate new configurations of the system through random moves (e.g., translation, rotation of molecules) that are accepted or rejected based on a probability criterion, typically related to the change in potential energy.
For N,N,N-Triethylanilinium phenylsulphonate, MC simulations would be particularly useful for:
Conformational Sampling: The ethyl groups on the cation and the phenyl groups on both ions have rotational freedom. MC simulations could efficiently explore the vast conformational landscape to identify the most stable conformers and their relative populations.
Thermodynamic Properties: MC simulations in specific ensembles (e.g., Gibbs ensemble) could be used to predict thermodynamic properties and phase equilibria, such as vapor-liquid coexistence curves, which are difficult to obtain experimentally for low-volatility ionic liquids.
Prediction of Spectroscopic Signatures and Reaction Pathways
A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can aid in the interpretation of experimental results. For N,N,N-Triethylanilinium phenylsulphonate, one could compute:
Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and intensities can be predicted. nih.gov These calculated spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes associated with the anilinium and phenylsulphonate groups.
NMR Spectra: Chemical shifts (¹H, ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus. These predictions are invaluable for assigning peaks in experimental NMR spectra.
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) would be used to calculate the energies of electronic transitions, predicting the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum. nih.gov This would provide insight into the electronic structure and chromophores within the compound.
Furthermore, computational methods can be used to explore potential reaction pathways, such as thermal decomposition. By locating transition states on the potential energy surface, the activation energies for various decomposition reactions could be calculated, providing a measure of the compound's thermal stability.
A hypothetical table of predicted spectroscopic data is provided below.
| Spectroscopic Data | Predicted Value | Key Structural Feature |
| ¹H NMR Shift (ppm) | 7.2-7.8 | Aromatic protons (phenyl rings) |
| ¹³C NMR Shift (ppm) | 120-140 | Aromatic carbons |
| IR Frequency (cm⁻¹) | 1030-1050 | S-O symmetric stretch |
| IR Frequency (cm⁻¹) | 1200-1230 | S-O asymmetric stretch |
| UV-Vis λ_max (nm) | 265 | π → π* transition in phenyl rings |
Note: The data in this table is illustrative and represents the type of results that would be generated from computational predictions.
Lack of Publicly Available Computational Studies on N,N,N-Triethylanilinium Phenylsulphonate
While the field of computational chemistry has seen robust development in the modeling of ionic species, including various anilinium and sulfonate derivatives, the specific pairing of the N,N,N-triethylanilinium cation with the phenylsulphonate anion appears to be an area that has not been extensively investigated or at least not documented in widely available scientific literature.
General computational methodologies for similar systems, such as Density Functional Theory (DFT) and various molecular dynamics approaches, are well-established for predicting molecular geometries, interaction energies, and spectroscopic properties of ionic liquids and organic salts. However, the application of these methods to N,N,N-Triethylanilinium phenylsulphonate, and the subsequent development and validation of specific computational models, are not present in the retrieved records.
Consequently, the creation of a detailed article focusing on the theoretical and computational studies of N,N,N-Triethylanilinium phenylsulphonate, as per the specified outline, cannot be fulfilled at this time due to the absence of the necessary foundational research and data.
Applications of N,n,n Triethylanilinium Phenylsulphonate in Contemporary Organic Synthesis
Q & A
Q. What synthetic methodologies are recommended for preparing N,N,N-Triethylanilinium phenylsulphonate with high purity?
The synthesis typically involves quaternization of triethylamine derivatives with phenylsulphonic acid precursors. A common approach is reacting N,N,N-triethylaniline with phenylsulphonic acid chloride in a polar aprotic solvent (e.g., acetonitrile) under controlled pH (7–8) to prevent hydrolysis. Purification via recrystallization using ethanol/water mixtures improves yield and purity. Characterization should include -NMR to confirm the absence of unreacted amines and ion chromatography to verify counterion stoichiometry .
Q. How can researchers validate the structural integrity of N,N,N-Triethylanilinium phenylsulphonate?
Use a combination of spectroscopic and chromatographic techniques:
- NMR : - and -NMR to confirm the quaternary ammonium structure and phenylsulphonate moiety.
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M] for the cation and [M] for the anion).
- FT-IR : Peaks at ~1180–1200 cm (S=O stretching) and ~1040 cm (S-O stretching) confirm the sulphonate group .
Q. What are the primary applications of this compound in experimental chemistry?
N,N,N-Triethylanilinium phenylsulphonate is often used as:
- Phase-transfer catalyst : Enhances reaction rates in biphasic systems (e.g., alkylation or esterification).
- Ionic liquid precursor : Its low melting point and high thermal stability make it suitable for green chemistry applications.
- Counterion in coordination chemistry : Stabilizes metal complexes in aqueous/organic hybrid systems .
Advanced Research Questions
Q. How does the phenylsulphonate group influence reaction kinetics in catalytic processes?
The sulphonate group acts as a weakly coordinating anion, enhancing cation mobility and substrate accessibility. For example, in SN2 reactions, the leaving group ability of phenylsulphonate (compared to chloride or iodide) can be quantified via Hammett substituent constants (). Kinetic studies using stopped-flow spectrophotometry under varying solvent polarities (e.g., DMSO vs. water) reveal its role in transition-state stabilization .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., in ethanol vs. acetone) may arise from hydration states or impurities. Address this by:
Q. How can computational modeling predict the stability of N,N,N-Triethylanilinium phenylsulphonate under varying pH conditions?
Employ density functional theory (DFT) to calculate the energy barriers for protonation/deprotonation at the sulphonate group. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, methanol) can predict hydrolysis rates. Validate predictions with experimental pH-rate profiles using UV-Vis spectroscopy to track degradation products .
Q. What methodologies assess the compound’s role in stabilizing reactive intermediates?
- EPR Spectroscopy : Detect radical intermediates in oxidation/reduction reactions.
- Cyclic Voltammetry : Measure redox potentials to identify stabilization mechanisms.
- X-ray Crystallography : Resolve crystal structures of intermediates trapped at low temperatures .
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect its physicochemical properties?
Systematic studies using Hammett plots or Hansch analysis correlate substituent electronic effects (e.g., –NO, –OCH) with properties like solubility or catalytic activity. For example, electron-withdrawing groups on the phenyl ring increase thermal stability but reduce solubility in nonpolar solvents. Synthesize derivatives via Friedel-Crafts sulfonation and compare DSC thermograms .
Methodological Considerations
Q. How should researchers design experiments to minimize interference from counterion exchange?
Q. What analytical techniques are critical for detecting degradation products?
- HPLC-MS : Identify hydrolyzed products (e.g., free sulphonic acid or triethylamine).
- -NMR Titration**: Quantify degradation by integrating peaks for intact vs. decomposed species.
- Karl Fischer Titration : Monitor water content to assess hygroscopicity-driven instability .
Data Interpretation and Conflict Resolution
Q. How can conflicting reports on the compound’s catalytic efficiency be reconciled?
Differences may arise from reaction conditions (e.g., solvent purity, temperature gradients). Propose a standardized benchmarking protocol:
Q. What statistical approaches validate reproducibility in synthetic yields?
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratio) via response surface methodology.
- Control Charts : Track yield variability across batches using Shewhart charts.
- Error Propagation Analysis : Quantify uncertainty from raw material purity and instrument precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
